Propetamphos

Description

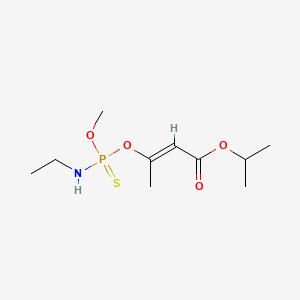

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (E)-3-[ethylamino(methoxy)phosphinothioyl]oxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO4PS/c1-6-11-16(17,13-5)15-9(4)7-10(12)14-8(2)3/h7-8H,6H2,1-5H3,(H,11,17)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNDWPRGXNILMS-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNP(=S)(OC)OC(=CC(=O)OC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNP(=S)(OC)O/C(=C/C(=O)OC(C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20NO4PS | |

| Record name | PROPETAMPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032470 | |

| Record name | Propetamphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propetamphos is a yellow oily liquid. Non corrosive. Used as an insecticide., Sold as aerosols, emulsified concentrates, liquids, and powders; [EXTOXNET] | |

| Record name | PROPETAMPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propetamphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1782 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

87-89 °C @ 0.005 mm Hg | |

| Record name | PROPETAMPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily miscible with acetone, ethanol, methanol, hexane, diethyl ether, dimethyl sulfoxide, chloroform, xylene, In water, 1.10X10+2 mg/l @ 24 °C | |

| Record name | PROPETAMPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1294 @ 20 °C | |

| Record name | PROPETAMPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000143 [mmHg], 1.43X10-5 mm Hg @ 20 °C | |

| Record name | Propetamphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1782 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPETAMPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

31218-83-4, 58995-37-2 | |

| Record name | PROPETAMPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propetamphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31218-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 3-(((ethylamino)methoxyphospinothioyl)oxy)-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058995372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propetamphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-isopropyl-3-[[(ethylamino)methoxyfosfinothioyl]oxy]crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPETAMPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4A07F635U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPETAMPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cholinergic System Effects of Propetamphos Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propetamphos is an organophosphate (OP) insecticide and acaricide used in public health and veterinary applications to control a range of pests, including cockroaches, flies, mosquitoes, and ticks.[1] As with other compounds in its class, the primary mechanism of toxicity for this compound is the disruption of the cholinergic nervous system.[2][3] This technical guide provides a detailed overview of the effects of this compound exposure on the cholinergic system, focusing on its mechanism of action, quantitative data from toxicological studies, and relevant experimental protocols.

Mechanism of Action: Acetylcholinesterase Inhibition

The cholinergic system relies on the neurotransmitter acetylcholine (ACh) to transmit signals across nerve synapses. Acetylcholinesterase (AChE) is a critical enzyme responsible for hydrolyzing ACh into choline and acetic acid, thereby terminating the nerve impulse.[3]

This compound, like other organophosphates, acts as an irreversible inhibitor of AChE.[3] The phosphorus atom in the this compound molecule attacks the serine hydroxyl group in the active site of the AChE enzyme. This results in the formation of a stable, phosphorylated enzyme that is no longer capable of hydrolyzing acetylcholine.

Consequences of Acetylcholinesterase Inhibition

The irreversible inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine results in the continuous and excessive stimulation of both muscarinic and nicotinic acetylcholine receptors on the postsynaptic neuron.

This overstimulation of the cholinergic system manifests as a "cholinergic crisis," characterized by a range of symptoms. Muscarinic effects include increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). Nicotinic effects can lead to muscle fasciculations, cramping, and eventually, paralysis. In the central nervous system, the accumulation of acetylcholine can cause tremors, ataxia, convulsions, and in severe cases, respiratory depression and coma.

Quantitative Analysis of this compound-Induced Cholinergic Effects

In Vivo Data

While specific in vitro kinetic data for this compound is limited in publicly available literature, in vivo studies have provided valuable information on its toxicological profile. A risk characterization document from the California Environmental Protection Agency outlines a chronic toxicity study in dogs.

| Parameter | Value | Species | Exposure Duration | Observed Effects | Source |

| No-Observed-Effect Level (NOEL) | 0.59 mg/kg/day | Dog | 1 year | Diarrhea, vomiting, reduced brain AChE activity (males: 79% of control; females: 82% of control), increased liver weights, hepatic necrosis. |

Comparative In Vitro Data for Other Organophosphates

To provide context for the inhibitory potential of organophosphates on AChE, the following table summarizes in vitro kinetic data for other well-studied organophosphates. It is important to note that these values can vary depending on the enzyme source and experimental conditions.

| Organophosphate | Enzyme Source | IC50 | Bimolecular Rate Constant (ki) (M-1min-1) | Source |

| Profenofos | Human recombinant AChE | 302 nM | - | |

| Profenofos | Rat red blood cell AChE | 312 nM | - | |

| Chlorpyrifos-oxon | Human recombinant AChE | - | 9.3 x 106 | |

| Chlorpyrifos-oxon | Mouse recombinant AChE | - | 5.1 x 106 | |

| Paraoxon | Human recombinant AChE | - | 7.0 x 105 | |

| Paraoxon | Mouse recombinant AChE | - | 4.0 x 105 |

Experimental Protocols for Acetylcholinesterase Inhibition Assays

The most common method for determining AChE activity and inhibition is the colorimetric assay developed by Ellman. This assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the AChE activity.

Generalized Protocol for In Vitro AChE Inhibition Assay (Ellman's Method)

1. Reagent Preparation:

-

Buffer: 0.1 M phosphate buffer (pH 8.0).

-

Substrate: 15 mM Acetylthiocholine iodide (ATCh) in deionized water.

-

Chromogen: 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 0.1 M phosphate buffer (pH 7.0).

-

Enzyme: Acetylcholinesterase (e.g., from electric eel or human erythrocytes) solution in buffer. The concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

-

Inhibitor: this compound stock solution in a suitable solvent (e.g., ethanol or DMSO), with serial dilutions prepared in the buffer.

2. Assay Procedure (in a 96-well microplate):

-

To each well, add:

-

140 µL of phosphate buffer.

-

20 µL of DTNB solution.

-

10 µL of the this compound solution at various concentrations (or solvent for the control).

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 10 µL of the AChE solution to each well.

-

Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader.

3. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each this compound concentration using the formula:

-

% Inhibition = [1 - (Rate of sample / Rate of control)] * 100

-

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) from the resulting dose-response curve.

Conclusion

This compound exerts its toxic effects on the cholinergic system through the irreversible inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors, resulting in a cascade of neurological and physiological symptoms. While specific in vitro kinetic data for this compound remains elusive in the public domain, in vivo studies and comparative data from other organophosphates provide a strong basis for understanding its toxicological profile. The standardized experimental protocols, such as the Ellman's assay, are crucial tools for further investigation into the specific inhibitory characteristics of this compound and for the development of potential countermeasures.

References

Propetamphos: A Toxicological Review of Acute and Chronic Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propetamphos is an organophosphate insecticide and acaricide used in public health and veterinary applications to control a range of pests, including cockroaches, flies, mosquitoes, fleas, and ticks.[1][2] As with other organophosphates, its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system, paralysis, and ultimately death of the target organism.[5] This document provides a comprehensive overview of the acute and chronic toxicity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative data from acute and chronic toxicity studies of this compound.

Table 1: Acute Toxicity of this compound

| Study Type | Species | Route | Value | EPA Toxicity Category | Reference |

| LD50 | Rat (male) | Oral | 119 mg/kg | II | |

| LD50 | Rat | Oral | 75 - 119 mg/kg | II | |

| LD50 | Rat (male) | Dermal | 2300 mg/kg | Slight to practically non-toxic | |

| LD50 | Rat | Dermal | >3100 mg/kg | Slight to practically non-toxic | |

| LD50 | Rabbit | Dermal | >10,000 mg/kg | Slight to practically non-toxic | |

| LC50 (4-hour) | Rabbit | Inhalation | >2.04 mg/L | III | |

| LD50 | Mallard Duck | Oral | 45 - 200 mg/kg | Moderately toxic |

Table 2: Chronic Toxicity of this compound

| Study Type | Species | Duration | NOAEL/NOEL | LOAEL | Effects at LOAEL | Reference |

| Sub-chronic | Rat | 13 weeks | 0.2 mg/kg/day | - | No effects observed at the highest dose tested. | |

| Chronic | Rat | 77 weeks | 0.05 mg/kg/day | - | No adverse effects observed. | |

| Chronic | Rat | 2 years | 6 mg/kg (in diet) | - | No effects noted. | |

| Chronic | Dog | 6 months | 0.05 mg/kg/day | - | No adverse effects. | |

| Chronic | Dog | 1 year | 0.59 mg/kg/day | 3.03 mg/kg/day | Diarrhea, vomiting, reduced brain ChE activity, increased liver weights, hepatic necrosis. | |

| Chronic | Mouse | 1 year | 0.05 mg/kg/day | 0.1 mg/kg/day | Plasma cholinesterase inhibition. |

Table 3: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | NOAEL/NOEL | Effects Observed | Reference | | :--- | :--- | :--- | :--- | | Three-generation study | Rat | 1 mg/kg/day | No significant effects in litters. | | | Two-generation study | Rat | Parental: 0.3 mg/kg/day | Reduced body weights in females and brain ChE inhibition. | | | Two-generation study | Rat | Reproductive: 2.1 mg/kg/day | Reduced mating index, litter size, and implantation sites; increased pup mortality and decreased pup body weights. | | | Teratology study | Rabbit | - | Negative for teratogenic effects. | |

Table 4: Carcinogenicity and Genotoxicity of this compound

| Study Type | Species/System | Results | Reference |

| Carcinogenicity | Rat | Negative (up to 6 mg/kg/day for 2 years) | |

| Carcinogenicity | Mouse | Negative (up to 21 mg/kg/day for a lifetime) | |

| Genotoxicity (Mutagenicity) | Drosophila | No chromosome damage. | |

| Genotoxicity (Mutagenicity) | Mouse tissue | Mild chromosome damage at high levels. | |

| Ames Assay | S. typhimurium | Negative | |

| Unscheduled DNA Synthesis | Rat hepatocytes | Negative |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. These protocols are based on standard regulatory guidelines and information from the cited studies.

1. Acute Oral Toxicity (LD50)

-

Objective: To determine the median lethal dose (LD50) of this compound when administered orally.

-

Test Species: Typically Wistar albino rats.

-

Methodology:

-

Animals are fasted overnight prior to dosing.

-

This compound, usually dissolved in a vehicle like olive oil, is administered once by oral gavage.

-

Several dose groups are used with a control group receiving only the vehicle.

-

Animals are observed for clinical signs of toxicity (e.g., tremors, salivation, ataxia) and mortality for at least 14 days.

-

Body weights are recorded periodically.

-

At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed.

-

The LD50 is calculated using appropriate statistical methods.

-

2. Chronic Feeding Study

-

Objective: To evaluate the long-term toxic effects of this compound, including potential carcinogenicity, and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

-

Test Species: Typically rats and mice.

-

Methodology:

-

This compound is incorporated into the diet at various concentrations.

-

Animals are randomly assigned to control and treatment groups and receive the treated diet for an extended period (e.g., 2 years for rats).

-

Regular observations are made for clinical signs of toxicity, and body weight and food consumption are monitored.

-

Periodic hematology, clinical chemistry, and urinalysis are performed.

-

At the termination of the study, all animals undergo a complete necropsy, and organs are weighed.

-

Histopathological examinations are conducted on a comprehensive set of tissues from all animals.

-

The NOAEL and Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined based on the findings.

-

3. Multi-Generation Reproductive Toxicity Study

-

Objective: To assess the effects of this compound on reproductive function and the development of offspring over multiple generations.

-

Test Species: Typically rats.

-

Methodology:

-

The F0 generation (parental) is exposed to this compound, usually through the diet, starting before mating and continuing through gestation and lactation.

-

Reproductive parameters such as mating, fertility, gestation length, and litter size are evaluated.

-

The F1 generation is exposed to the test substance from conception through maturity.

-

Selected F1 animals are mated to produce the F2 generation.

-

Offspring are evaluated for viability, growth, and development.

-

Parental animals and selected offspring from each generation undergo necropsy and histopathological examination.

-

The NOEL for parental, reproductive, and offspring toxicity is determined.

-

4. Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Methodology: Bacteria are exposed to various concentrations of this compound with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the control.

-

-

In Vivo Chromosomal Aberration Assay:

-

Objective: To determine if this compound can induce chromosomal damage in the bone marrow cells of treated animals (e.g., mice).

-

Methodology: Animals are administered this compound. After a specific time, bone marrow cells are harvested, and metaphase chromosomes are examined for structural aberrations.

-

Mandatory Visualizations

Mechanism of Action: Acetylcholinesterase Inhibition

Caption: Mechanism of this compound toxicity via acetylcholinesterase inhibition.

Experimental Workflow: Acute Oral Toxicity Study

Caption: Workflow for a typical acute oral toxicity study.

Experimental Workflow: Chronic Toxicity/Carcinogenicity Study

Caption: Workflow for a chronic toxicity and carcinogenicity bioassay.

References

Propetamphos and Insect Nicotinic Acetylcholine Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propetamphos, an organophosphate insecticide, exerts its neurotoxic effects on insects not by directly binding to nicotinic acetylcholine receptors (nAChRs), but through the inhibition of acetylcholinesterase (AChE). This guide elucidates the indirect mode of action of this compound on insect nAChRs. By inhibiting AChE, this compound leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The excess ACh subsequently causes hyperstimulation of postsynaptic nAChRs, leading to uncontrolled nerve firing, paralysis, and ultimately the death of the insect. This document provides a detailed overview of the underlying signaling pathways, quantitative data on the efficacy of related organophosphates, and comprehensive experimental protocols for studying this mechanism.

Introduction: The Indirect Action of this compound on Insect nAChRs

This compound is a synthetic phosphoramidate ester and a member of the organophosphate class of insecticides[1]. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine in the nervous system of insects[1][2]. The insect nicotinic nervous system presents two primary targets for insecticides: the nAChR itself, which is the target of neonicotinoids, and AChE, which is targeted by organophosphates and carbamates. This compound falls into the latter category, inducing toxicity through an indirect mechanism on the nAChRs.

The inhibition of AChE by this compound leads to a pathological accumulation of ACh in the synaptic cleft. This surplus of ACh results in the continuous and excessive stimulation of both nicotinic and muscarinic acetylcholine receptors[3]. In the insect central nervous system, where ACh is a major excitatory neurotransmitter, this overstimulation of the more abundant nAChRs leads to hyperexcitation, paralysis, and eventual death[3].

Signaling Pathway of Insect Nicotinic Acetylcholine Receptors

Under normal physiological conditions, the arrival of an action potential at the presynaptic terminal triggers the release of ACh into the synaptic cleft. ACh then binds to and activates postsynaptic nAChRs, which are ligand-gated ion channels. This binding event opens the channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the postsynaptic membrane and propagates the nerve signal. To terminate the signal, ACh is rapidly hydrolyzed into choline and acetate by AChE present in the synapse.

This compound disrupts this finely tuned process by irreversibly binding to the serine hydroxyl group in the active site of AChE, rendering the enzyme non-functional. This leads to a buildup of ACh, causing the nAChRs to remain in a perpetually activated state, which results in uncontrolled nerve signaling.

Quantitative Data: Acetylcholinesterase Inhibition by Organophosphates

| Organophosphate | Insect Species | AChE Source | IC₅₀ (µg/mL) | Reference |

| Chlorpyrifos | Musca domestica (Housefly) | Head | 1.489 | |

| Chlorpyrifos (purified AChE) | Musca domestica (Housefly) | Head | 0.246 | |

| Chlorpyrifos Oxon (purified AChE) | Musca domestica (Housefly) | Head | 0.000051 | |

| Profenofos | Rat (for comparison) | Red Blood Cells | 0.312 µM | |

| Profenofos | Human (for comparison) | Recombinant | 0.302 µM |

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ value indicates a more potent inhibitor. The data for profenofos is presented in µM for comparison of potency.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB⁻), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB⁻ formation is directly proportional to AChE activity.

Materials:

-

0.1 M Phosphate buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

-

Purified AChE from insect source (e.g., housefly heads) or a commercial source

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Reagent Preparation: Prepare all solutions fresh. Keep the AChE solution on ice.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL solvent + 10 µL deionized water

-

Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent

-

Test Sample (with this compound): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution (at various concentrations)

-

-

Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Subtract the rate of the blank from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] * 100

-

Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Patch-Clamp Electrophysiology to Measure nAChR Overstimulation

This technique allows for the direct measurement of ion channel activity in response to neurotransmitters, providing a functional readout of nAChR overstimulation.

Principle: The whole-cell patch-clamp technique is used to measure the ionic currents flowing through the nAChRs of an isolated insect neuron. Application of ACh will elicit an inward current. In the presence of an AChE inhibitor like this compound, the duration and amplitude of this current in response to ACh application are expected to be significantly prolonged and potentially larger due to the lack of ACh degradation.

Materials:

-

Isolated insect neurons (e.g., from Drosophila larvae or adult brains)

-

External (extracellular) recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES buffer)

-

Internal (intracellular) pipette solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, ATP, and HEPES buffer)

-

Acetylcholine (ACh)

-

This compound

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and perfusion system

-

Borosilicate glass capillaries for pulling patch pipettes

Procedure:

-

Neuron Preparation: Isolate and culture neurons from the desired insect species.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

-

Whole-Cell Recording:

-

Obtain a giga-ohm seal between the patch pipette and the membrane of a single neuron.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the neuron's membrane potential at a holding potential of -70 mV.

-

-

ACh Application:

-

Using a perfusion system, apply a short pulse of ACh (e.g., 100 µM for 100 ms) to the neuron and record the resulting inward current.

-

Wash out the ACh and allow the neuron to recover.

-

-

This compound Incubation:

-

Bath-apply a known concentration of this compound to the neuron and incubate for a few minutes to allow for AChE inhibition.

-

-

Post-Inhibitor ACh Application:

-

Re-apply the same short pulse of ACh and record the inward current.

-

-

Data Analysis:

-

Compare the peak amplitude and the decay time constant (τ) of the ACh-evoked currents before and after the application of this compound. A significant increase in the decay time constant will demonstrate the effect of AChE inhibition on prolonging the nAChR response.

-

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for investigating the mode of action of this compound on insect nAChRs.

Conclusion

The mode of action of this compound on insect nicotinic acetylcholine receptors is an indirect yet highly effective mechanism of toxicity. By inhibiting acetylcholinesterase, this compound disrupts the normal, transient nature of cholinergic signaling, leading to a state of permanent nAChR activation. This comprehensive guide provides the theoretical framework, supportive data, and detailed experimental protocols necessary for researchers to investigate and understand this crucial aspect of insecticide toxicology. The provided workflows and diagrams serve as a clear roadmap for future studies in this area, aiding in the development of novel pest control strategies and a deeper understanding of insect neurophysiology.

References

Propetamphos: A Technical Guide to its Genotoxicity and Mutagenic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the genotoxicity and mutagenic potential of the organophosphate insecticide, Propetamphos. The information is compiled from regulatory assessments and scientific literature to assist researchers and professionals in evaluating its genetic safety profile.

Executive Summary

This compound is an organophosphate insecticide whose primary mode of action is the inhibition of acetylcholinesterase (AChE).[1][2] Its potential to induce genetic damage has been evaluated in a battery of standard genotoxicity tests. The evidence suggests that this compound is, at most, weakly mutagenic. While most assays for gene mutation and micronucleus induction have been negative, a single in vivo study reported an increase in chromosomal aberrations in mice.[1] The primary mechanism suspected for the genotoxic effects of organophosphates, including this compound, is the induction of oxidative stress, leading to DNA damage.[3][4]

Proposed Mechanism of Genotoxicity: Oxidative Stress

The genotoxicity of organophosphate pesticides is often linked to their ability to induce oxidative stress. This process involves the excessive production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses. ROS can directly damage cellular macromolecules, including DNA, leading to single-strand breaks, double-strand breaks, and base modifications. This DNA damage, if not properly repaired, can result in mutations, chromosomal aberrations, and genomic instability. The cellular response to this damage involves the activation of complex DNA Damage Response (DDR) pathways, which can trigger cell cycle arrest to allow for DNA repair or, in cases of severe damage, initiate apoptosis.

Signaling Pathway for Oxidative Stress-Induced DNA Damage

Caption: Oxidative stress-induced DNA damage pathway for this compound.

Summary of Genotoxicity Studies

The genotoxic potential of this compound has been evaluated using a standard battery of tests, including the bacterial reverse mutation assay (Ames test), in vitro and in vivo chromosomal aberration assays, and the in vivo micronucleus assay.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce gene mutations (point mutations) in several strains of Salmonella typhimurium and Escherichia coli.

Table 1: this compound Ames Test Results

| Test System | Concentration Range | Metabolic Activation (S9) | Result | Reference |

|---|

| Salmonella typhimurium (strains not specified) | 0, 0.1, 0.3, 1.0, 3.1... (units not specified) | With and Without | Negative | |

The Ames test is typically conducted following OECD Test Guideline 471.

-

Tester Strains: Histidine-requiring (his- ) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-requiring (trp- ) strain of Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

-

Exposure: A small volume of an overnight bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer are added to molten top agar.

-

Plating: The mixture is poured onto the surface of a minimal glucose agar plate. The top agar solidifies, forming a thin layer.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) is counted for each plate. The background lawn of bacterial growth is also examined for signs of cytotoxicity.

-

Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the solvent control.

Caption: General workflow for the bacterial reverse mutation (Ames) test.

Chromosomal Aberration Assay

This assay identifies agents that cause structural changes to chromosomes (clastogenicity). It can be performed in vitro using cultured mammalian cells or in vivo in animals, typically by analyzing bone marrow cells.

Table 2: this compound Chromosomal Aberration Assay Results

| Test System | Endpoint | Result | Reference |

|---|---|---|---|

| In vivo (Mice) | Chromosomal Aberrations | Positive |

| Drosophila melanogaster | Chromosome Damage | Negative | |

This assay is generally performed according to OECD Test Guideline 475.

-

Test System: Commonly used laboratory rodent species, such as mice or rats, are employed.

-

Dosing: The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection. The study usually includes a vehicle control, a positive control (a known clastogen like cyclophosphamide), and at least three dose levels of the test substance.

-

Spindle Inhibitor Treatment: Prior to sacrifice, animals are treated with a spindle inhibitor (e.g., colchicine or Colcemid®) to arrest cells in the metaphase stage of mitosis.

-

Sample Collection: Animals are euthanized at appropriate time points after treatment. The bone marrow is flushed from the femurs or tibias.

-

Slide Preparation: The bone marrow cells are subjected to a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining: The slides are stained, typically with Giemsa.

-

Microscopic Analysis: Metaphase spreads are analyzed under a microscope for chromosomal aberrations. At least 100 well-spread metaphases per animal are scored. Aberrations are classified by type (e.g., chromatid and chromosome gaps, breaks, exchanges).

-

Data Analysis: The percentage of cells with aberrations is calculated for each animal. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in aberrations in the treated groups compared to the vehicle control.

Caption: General workflow for the in vivo chromosomal aberration assay.

Micronucleus Assay

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic spindle. Micronuclei are small, membrane-bound DNA fragments (from chromosome breaks) or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

Table 3: this compound In Vivo Micronucleus Assay Results

| Test System | Dosing Regimen | Result | Note | Reference |

|---|

| CD-1 Mice (Bone Marrow) | 0, 0.0009, or 0.009 mg/kg by oral gavage, twice, 24h apart | Negative | Study deemed "not acceptable" by the California Department of Pesticide Regulation (DPR) for unspecified reasons. | |

The assay is conducted based on OECD Test Guideline 474.

-

Test System: Healthy, young adult rodents (typically mice) are used.

-

Dosing: Animals are exposed to the test substance, usually via one or multiple administrations. The experiment includes negative/vehicle and positive control groups.

-

Sample Collection: Bone marrow is collected 24 and often 48 hours after the last treatment. Peripheral blood can also be used, which allows for multiple sampling from the same animal.

-

Slide Preparation: A smear of the bone marrow cells is made on a microscope slide. For peripheral blood, a small drop is used.

-

Staining: Slides are stained with a dye that differentiates between immature (polychromatic erythrocytes, PCEs) and mature (normochromatic erythrocytes, NCEs) red blood cells, such as May-Grünwald-Giemsa or acridine orange.

-

Microscopic Analysis: At least 2000 immature erythrocytes per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess cytotoxicity (myelosuppression).

-

Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) is calculated for each animal. The data are statistically analyzed to determine if there is a significant increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group.

Caption: General workflow for the in vivo micronucleus assay.

Conclusion

Based on the available data, this compound does not appear to be a potent mutagen. It tested negative in a bacterial gene mutation assay and a micronucleus test, although the latter's validity was questioned by a regulatory agency. The primary concern arises from a single positive result in an in vivo chromosomal aberration study in mice. This finding, contrasted with a negative result in Drosophila, suggests a potential for clastogenicity under certain conditions. The likely mechanism for any observed genotoxicity is through the induction of oxidative stress, a common pathway for many organophosphate pesticides. Further research with robust, guideline-compliant studies would be necessary to definitively resolve the conflicting evidence regarding its clastogenic potential.

References

- 1. cdpr.ca.gov [cdpr.ca.gov]

- 2. Organophosphate pesticide-induced toxicity through DNA damage and DNA repair mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secure Verification [vinar.vin.bg.ac.rs]

- 4. The role of oxidative stress in organophosphate and nerve agent toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Grade Propetamphos: A Comprehensive Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of technical grade propetamphos. The information is presented to support research, development, and safety assessment activities involving this organophosphate insecticide. All quantitative data are summarized in structured tables for ease of reference and comparison. Furthermore, detailed descriptions of standard experimental protocols for determining these properties are provided.

General and Chemical Identity

This compound is an organophosphate insecticide and acaricide. The technical grade material is a yellowish, oily liquid at room temperature.[1][2][3] It is primarily used for the control of household and public health pests, as well as ectoparasites in veterinary applications.[1] The active ingredient acts as a cholinesterase inhibitor, leading to rapid knockdown and mortality in target pests.

| Identifier | Value |

| Chemical Name | (E)-O-2-isopropoxycarbonyl-1-methylvinyl O-methyl ethylphosphoramidothioate |

| CAS Number | 31218-83-4 |

| Molecular Formula | C₁₀H₂₀NO₄PS |

| Molecular Weight | 281.31 g/mol |

| Synonyms | Blotic, Safrotin, Seraphos |

Physical Properties

The physical characteristics of a substance are critical for understanding its behavior in various applications and environments. Key physical properties of technical grade this compound are detailed below.

| Property | Value | Temperature (°C) | Pressure |

| Physical State | Yellowish, oily liquid | Room Temperature | N/A |

| Boiling Point | 87-89 °C | N/A | 0.005 mm Hg / 6.65 x 10⁻⁴ kPa |

| Density | 1.1294 g/cm³ | 20 | N/A |

| Vapor Pressure | 1.43 x 10⁻⁵ mmHg | 25 | N/A |

| 1.9 mPa | 20 | N/A | |

| Refractive Index | 1.495 | 20 | N/A |

Chemical and Physicochemical Properties

The chemical properties of this compound dictate its reactivity, stability, and environmental fate.

| Property | Value | Temperature (°C) | Conditions |

| Water Solubility | 110 mg/L | 24 | N/A |

| Solubility in Organic Solvents | Readily miscible/very soluble in acetone, ethanol, methanol, hexane, diethyl ether, dimethyl sulfoxide, chloroform, and xylene. | N/A | N/A |

| Octanol-Water Partition Coefficient (log Kow) | 3.82 | N/A | N/A |

| Dissociation Constant (pKa) | 13.67 | 23 | N/A |

| Stability | Stable during storage (shelf life ≥ 2 years) and to light. | 20 | N/A |

| Hydrolytic Stability | Half-life of 365 days at pH 6. | 25 | N/A |

| Half-life of 11 days at pH 3. | 25 | N/A | |

| Half-life of 41 days at pH 9. | 25 | N/A | |

| In aqueous media exposed to sunlight, the half-life is approximately 5 days. | N/A | N/A |

Experimental Protocols

The determination of the physical and chemical properties of chemical substances like this compound is guided by standardized protocols to ensure accuracy and reproducibility. The following are summaries of relevant OECD (Organisation for Economic Co-operation and Development) guidelines.

Boiling Point (OECD Guideline 103)

This guideline describes methods for determining the boiling point of a substance. For a compound like this compound, which has a high boiling point and is subject to decomposition at atmospheric pressure, a method involving distillation under reduced pressure is appropriate. The boiling point is determined by observing the temperature at which the liquid boils under a specific, reduced pressure. The observed temperature is then corrected to standard atmospheric pressure.

Density (OECD Guideline 109)

This guideline outlines methods for determining the density of liquids and solids. For a liquid like this compound, a common method is the use of a pycnometer. The pycnometer is a flask with a precisely known volume. The density is calculated from the mass of the substance that fills the pycnometer at a defined temperature.

Vapor Pressure (OECD Guideline 104)

This guideline provides several methods for determining the vapor pressure of a substance. For a compound with a low vapor pressure like this compound, the vapor pressure balance method or a gas saturation method would be suitable. In the gas saturation method, a stream of inert gas is passed through or over the substance at a known rate, and the amount of substance that volatilizes is measured. The vapor pressure is then calculated from this data.

Water Solubility (OECD Guideline 105)

This guideline describes methods for determining the solubility of a substance in water. The flask method is a common approach. In this method, a saturated solution of the substance in water is prepared by shaking an excess of the substance with water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Octanol-Water Partition Coefficient (OECD Guideline 107 & 117)

The n-octanol/water partition coefficient (Kow) is a measure of a substance's lipophilicity.

-

OECD Guideline 107 (Shake Flask Method): This method involves dissolving the substance in a mixture of n-octanol and water and shaking it until equilibrium is reached. The concentrations of the substance in the n-octanol and water phases are then measured, and the partition coefficient is calculated as the ratio of these concentrations.

-

OECD Guideline 117 (HPLC Method): This is a chromatographic method where the retention time of the substance on a reverse-phase HPLC column is measured. The retention time is correlated with the known log Kow values of a series of reference compounds, allowing for the determination of the log Kow of the test substance.

Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline is used to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values (typically 4, 7, and 9). The test substance is dissolved in sterile buffer solutions of the respective pHs and incubated at a constant temperature in the dark. Samples are taken at various time intervals and analyzed for the concentration of the parent substance to determine its rate of degradation.

Visualizations

The following diagram illustrates the logical relationships between the core physical and chemical properties of this compound and their implications for its environmental behavior and biological interactions.

Caption: Interrelationship of this compound Properties and their Implications.

References

Methodological & Application

Application Note: Determination of Propetamphos Exposure through Urinalysis

Abstract

This application note provides a detailed protocol for the quantitative determination of propetamphos exposure in human subjects by analyzing its major urinary metabolite, methylethylphosphoramidothioate (MEPT).[1][2] this compound is an organophosphate insecticide used in public health and veterinary applications.[1] Biomonitoring of urinary metabolites is a non-invasive and effective method for assessing occupational and environmental exposure to such pesticides.[2][3] The described methodology utilizes liquid-liquid extraction (LLE), derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a sensitive and reliable technique for this application.

Principle

Human exposure to this compound results in its metabolism and excretion in urine. The primary biomarker for this compound exposure is methylethylphosphoramidothioate (MEPT), which is formed by the hydrolytic cleavage of the enol-vinyl-phosphate bond of the parent compound. This method involves the extraction of MEPT from a urine sample, followed by a derivatization step using pentafluorobenzyl bromide (PFBBr) to enhance its volatility and thermal stability for GC-MS analysis. An internal standard (IS), such as dibutyl phosphate (DBP), is used for accurate quantification. The derivatized analyte is then separated and detected using GC-MS, providing high selectivity and sensitivity.

Apparatus and Reagents

-

Apparatus:

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Screw-cap test tubes

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

-

Pipettes and general laboratory glassware

-

Analytical balance

-

-

Reagents:

-

MEPT standard

-

Dibutyl phosphate (DBP) internal standard

-

Pentafluorobenzyl bromide (PFBBr)

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl), 6 mol/L

-

Sodium disulfite

-

Diethyl ether

-

Acetonitrile

-

Potassium carbonate (K₂CO₃)

-

Anhydrous sodium sulfate

-

Toluene

-

Methanol

-

Ultra-pure water

-

Experimental Protocol

Standard and Sample Preparation

-

Standard Stock Solutions: Prepare a 1,000 mg/L stock solution of MEPT in methanol. Similarly, prepare a 100 mg/L stock solution of the internal standard (DBP). Store these solutions at -80°C for up to one month.

-

Working Standards: Prepare working standard solutions at concentrations of 10, 100, 500, and 1,000 µg/L by spiking pooled blank urine with the MEPT stock solution.

-

Urine Sample Collection and Storage: Collect urine samples and store them at -80°C until analysis. Before the procedure, thaw the samples at room temperature.

Sample Extraction and Derivatization

-

Initial Preparation: In a screw-cap test tube, combine 2 mL of the urine sample (or working standard), 20 µL of the 100 mg/L internal standard (DBP), 2.5 g of sodium chloride, 1 mL of 6 mol/L hydrochloric acid, and 50 mg of sodium disulfite.

-

Liquid-Liquid Extraction (LLE): Add 3 mL of a diethyl ether:acetonitrile mixture (1:1, v/v). Vigorously shake the mixture and then centrifuge to separate the phases.

-

Drying and Collection: Collect the upper organic phase and pass it through a column containing 1 g of anhydrous sodium sulfate to remove any residual water. Collect the dried extract in a clean test tube containing 15 mg of potassium carbonate.

-

Derivatization: To the extract, add 1 mL of acetonitrile and 10 µL of PFBBr. Seal the tube and heat at 80°C for 30 minutes.

-

Final Preparation: After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of toluene for GC-MS analysis.

GC-MS Analysis

-

Injection: Inject 1-2 µL of the final toluene solution into the GC-MS system.

-

Chromatographic Conditions (Typical):

-

Column: DB-5MS or equivalent capillary column.

-

Carrier Gas: Helium.

-

Injector Temperature: 250-280°C.

-

Oven Program: Start at 80°C, hold for 1-2 minutes, then ramp up to 280-300°C.

-

Detector: Mass Spectrometer.

-

-

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for derivatized MEPT and the internal standard.

-

Data Presentation

The following table summarizes the performance characteristics of the described method for the analysis of MEPT in urine.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 10 µg/L | |

| Linear Range | 10 - 1,000 µg/L | |

| Coefficient of Determination (r²) | ≥0.98 | |

| Within-Run Precision (%RSD) | 17.5% - 19.4% | |

| Between-Run Precision (%RSD) | 10.4% - 18.1% | |

| Within-Run Accuracy (%) | 98.7% - 112.6% | |

| Between-Run Accuracy (%) | 84.5% - 89.5% | |

| Recovery Rate (at 10 µg/L) | 106.4% | |

| Recovery Rate (at 100 µg/L) | 85.5% |

Mandatory Visualization

The diagrams below illustrate the metabolic pathway of this compound and the experimental workflow for its determination in urine.

Caption: Metabolic pathway of this compound to MEPT.

Caption: Experimental workflow for MEPT analysis.

References

Application Notes and Protocols for the Development of Propetamphos-Resistant Tick Larvae for Laboratory Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Propetamphos is an organophosphate (OP) acaricide that functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the tick's nervous system. The development of this compound-resistant tick strains in the laboratory is a crucial step for a variety of research applications, including the study of resistance mechanisms, the evaluation of new acaricidal compounds, and the development of novel tick control strategies.

Resistance to this compound in ticks is a complex, multifactorial phenomenon. The primary mechanisms of resistance include:

-

Target Site Modification: Alterations in the gene encoding acetylcholinesterase can lead to an enzyme that is less sensitive to inhibition by this compound.

-

Metabolic Detoxification: Increased activity of detoxifying enzymes can metabolize this compound into less toxic compounds before it reaches its target site. The key enzyme families involved in this process are:

-

Esterases

-

Glutathione S-Transferases (GSTs)

-

Mixed-Function Oxidases (MFOs), also known as Cytochrome P450s

-

This document provides detailed protocols for the selection of this compound-resistant tick larvae and for the biochemical characterization of the resistance mechanisms.

Data Presentation

Table 1: this compound Susceptibility in a this compound-Resistant Strain of Rhipicephalus bursa

| Strain | LC50 (Concentration) | Resistance Ratio (RR) |

| Susceptible | Not specified in the study | 1 |

| This compound-Resistant | Not specified in the study | ~103-fold[1] |

Table 2: Example of Diazinon (another organophosphate) Susceptibility in Rhipicephalus microplus

| Strain | LC50 (µg/cm²) |

| Organophosphate-Susceptible | 0.13[2] |

| Organophosphate-Resistant | 8.14[2] |

Experimental Protocols

Protocol 1: Selection of this compound-Resistant Tick Larvae using the Larval Packet Test (LPT)

This protocol is adapted from the Food and Agriculture Organization (FAO) recommended Larval Packet Test (LPT) method.[3][4]

Materials:

-

This compound (technical grade)

-

Olive oil

-

Trichloroethylene

-

Whatman No. 1 filter paper (7.5 cm x 8.5 cm)

-

Pipettes

-

Bulldog clips

-

Incubator (27-28°C, 85-90% relative humidity)

-

Glass vials for rearing surviving larvae

-

Susceptible tick colony (e.g., Rhipicephalus microplus, Rhipicephalus bursa)

Procedure:

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in a 2:1 mixture of trichloroethylene and olive oil.

-

Perform serial dilutions of the stock solution to create a range of concentrations. The initial concentrations should be determined based on the known susceptibility of the starting tick population, aiming for a concentration that results in approximately 50-80% mortality.

-

-

Impregnation of Filter Papers:

-

For each concentration, apply 0.67 mL of the this compound solution evenly onto a Whatman No. 1 filter paper.

-

Prepare control packets using the trichloroethylene and olive oil solvent only.

-

Allow the filter papers to dry completely in a fume hood.

-

-

Larval Exposure:

-

Place approximately 100 tick larvae (14-21 days old) in the center of each impregnated filter paper.

-

Fold the filter paper in half and seal the sides with bulldog clips to create a packet.

-

Prepare triplicate packets for each concentration and the control.

-

-

Incubation:

-

Place the packets in an incubator at 27-28°C and 85-90% relative humidity for 24 hours.

-

-

Mortality Assessment and Selection of Survivors:

-

After 24 hours, open the packets and count the number of live and dead larvae. Larvae that are moribund and unable to move cohesively should be considered dead.

-

Carefully collect all surviving larvae from the packets treated with the selection concentration.

-

-

Rearing of the Next Generation:

-

Transfer the surviving larvae to a suitable host for feeding and development (in vivo) or an appropriate artificial feeding system (in vitro).

-

Allow the engorged nymphs to molt into adults, and the engorged adult females to lay eggs.

-

Collect the eggs and incubate them under the same conditions as above to obtain the F1 generation of larvae.

-

-

Subsequent Rounds of Selection:

-

Repeat steps 1-6 with the F1 generation of larvae. The selection concentration of this compound may need to be gradually increased in subsequent generations as resistance develops.

-

Continue this process for multiple generations to establish a stable this compound-resistant tick line.

-

Protocol 2: Biochemical Characterization of Resistance

This protocol is based on the use of α-naphthyl acetate as a substrate.

Materials:

-

Tick larvae homogenate (in phosphate buffer)

-

α-naphthyl acetate solution

-

Fast Blue RR salt solution

-

Phosphate buffer (pH 7.0)

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize a known number of tick larvae in cold phosphate buffer. Centrifuge the homogenate and collect the supernatant.

-

Reaction Mixture: In a microplate well, mix the larval supernatant with the phosphate buffer.

-

Substrate Addition: Add the α-naphthyl acetate solution to initiate the reaction.

-

Color Development: After a short incubation, add the Fast Blue RR salt solution. The hydrolysis of α-naphthyl acetate by esterases releases α-naphthol, which couples with the Fast Blue RR salt to produce a colored product.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. The rate of color change is proportional to the esterase activity.

This protocol utilizes 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

Materials:

-

Tick larvae homogenate (in phosphate buffer)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution

-

Reduced glutathione (GSH) solution

-

Phosphate buffer (pH 6.5)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare the larval supernatant as described in the esterase assay.

-

Reaction Mixture: In a microplate well, combine the larval supernatant, phosphate buffer, and GSH solution.

-

Reaction Initiation: Add the CDNB solution to start the reaction.

-

Measurement: The conjugation of GSH to CDNB, catalyzed by GST, results in an increase in absorbance at 340 nm. Monitor this increase kinetically using a microplate reader. The rate of absorbance change is proportional to the GST activity.

This assay is based on the Ellman method.

Materials:

-

Tick larvae homogenate (in phosphate buffer)

-

Acetylthiocholine iodide (ATChI) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 7.5)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare the larval supernatant as described previously.

-

Reaction Mixture: In a microplate well, mix the larval supernatant, phosphate buffer, and DTNB solution.

-

Reaction Initiation: Add the ATChI solution to start the reaction.

-

Measurement: AChE hydrolyzes ATChI to thiocholine, which reacts with DTNB to produce a yellow-colored product. Measure the increase in absorbance at 412 nm using a microplate reader. The rate of color formation is proportional to the AChE activity.

Mandatory Visualizations

Caption: this compound action and resistance pathways in ticks.

Caption: Workflow for laboratory selection of resistant ticks.

References

- 1. This compound resistance in Rhipicephalus bursa (Acari, Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relationship between acaricide resistance and acetylcholinesterase gene polymorphisms in the cattle tick Rhipicephalus microplus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAO Knowledge Repository [openknowledge.fao.org]

- 4. entomologyjournals.com [entomologyjournals.com]

Application Notes and Protocols: In Vitro Metabolism of Propetamphos Using Liver Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propetamphos is an organophosphate insecticide that undergoes extensive metabolism in the liver, a critical process that influences its efficacy and toxicity. Understanding the metabolic fate of this compound is essential for risk assessment and the development of safer alternatives. This document provides detailed application notes and protocols for studying the in vitro metabolism of this compound using various liver preparations, including liver microsomes and S9 fractions. These preparations contain a rich complement of drug-metabolizing enzymes and are instrumental in elucidating metabolic pathways and estimating metabolic stability.

The primary metabolic pathways for this compound in the liver include Phase I reactions such as hydrolysis, oxidative desulfuration, and O-demethylation, followed by Phase II conjugation reactions, predominantly with glutathione.[1] Key metabolites that have been identified include the active oxygen analog, desisopropylthis compound, and isopropyl acetoacetate.[1][2]

Data Presentation: Metabolic Parameters of this compound

The following tables summarize the key kinetic parameters for the metabolism of this compound in liver preparations. Please note that specific kinetic values for this compound are not widely available in the public domain; therefore, the tables are presented as a template for data organization and reporting.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism in Liver Microsomes

| Species | Metabolic Pathway | Apparent Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Rat | Hydrolysis | Data not available | Data not available | [1] |

| Human | Oxidative Desulfuration | Data not available | Data not available | [1] |

| Mouse | O-Demethylation | Data not available | Data not available |

Table 2: Intrinsic Clearance of this compound in Liver S9 Fraction

| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Cofactors | Reference |

| Rat | Data not available | NADPH, UDPGA, PAPS, GSH | |

| Human | Data not available | NADPH, UDPGA, PAPS, GSH | |

| Mouse | Data not available | NADPH, UDPGA, PAPS, GSH |

Experimental Protocols

Preparation of Liver S9 Fraction

The S9 fraction is the supernatant obtained from a 9,000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes.

Materials:

-

Fresh or frozen liver tissue

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 2 mM EDTA)

-

Potter-Elvehjem homogenizer with a Teflon pestle

-

Refrigerated centrifuge

-

Ultracentrifuge

-

Cryovials

Protocol:

-

Thaw frozen liver tissue rapidly in homogenization buffer.

-

Mince the tissue and homogenize in 3-4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 9,000g for 20 minutes at 4°C.

-

Carefully collect the supernatant (the S9 fraction), avoiding the lipid layer at the top and the pellet at the bottom.

-

Determine the protein concentration of the S9 fraction using a standard method (e.g., Bradford assay).

-

Aliquot the S9 fraction into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.

Preparation of Liver Microsomes

Liver microsomes are vesicular fragments of the endoplasmic reticulum and are enriched in Phase I enzymes like cytochrome P450s.

Materials:

-

Liver S9 fraction

-

Resuspension Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Ultracentrifuge

-

Dounce homogenizer

-

Cryovials

Protocol:

-

Thaw the prepared liver S9 fraction on ice.

-

Centrifuge the S9 fraction at 105,000g for 60 minutes at 4°C.

-

Discard the supernatant (cytosolic fraction).

-

Gently wash the microsomal pellet with ice-cold resuspension buffer and centrifuge again at 105,000g for 60 minutes at 4°C.

-

Resuspend the final microsomal pellet in a minimal volume of resuspension buffer using a Dounce homogenizer.

-

Determine the protein concentration of the microsomal suspension.

-

Aliquot the microsomal suspension into cryovials, flash-freeze in liquid nitrogen, and store at -80°C.

In Vitro Metabolism Assay Using Liver S9 Fraction

This assay provides a comprehensive assessment of both Phase I and Phase II metabolism.

Materials:

-

Liver S9 fraction

-

This compound stock solution (in a suitable solvent like DMSO or acetonitrile)

-

Incubation Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

UDPGA (Uridine 5'-diphosphoglucuronic acid)

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate)

-

GSH (Glutathione)

-

Reaction termination solution (e.g., ice-cold acetonitrile or methanol)

-

Incubator/shaking water bath at 37°C

-

Analytical instrumentation (e.g., LC-MS/MS or GC-MS)

Protocol:

-

Prepare the incubation mixture in microcentrifuge tubes on ice, containing incubation buffer, S9 fraction (e.g., 1 mg/mL final protein concentration), and cofactors (NADPH regenerating system, UDPGA, PAPS, and GSH).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 1-10 µM).

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold termination solution.

-

Include control incubations: without cofactors (to assess non-enzymatic degradation) and without S9 fraction (to assess chemical stability).

-

Centrifuge the terminated reactions to precipitate proteins.

-

Analyze the supernatant for the disappearance of this compound and the formation of metabolites using a validated analytical method.

In Vitro Metabolism Assay Using Liver Microsomes

This assay is primarily used to investigate Phase I metabolism mediated by enzymes such as CYPs.

Materials:

-

Liver microsomes

-

This compound stock solution

-

Incubation Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

NADPH regenerating system

-

Reaction termination solution

-

Incubator/shaking water bath at 37°C

-

Analytical instrumentation

Protocol:

-

Prepare the incubation mixture containing incubation buffer and liver microsomes (e.g., 0.5 mg/mL final protein concentration).

-

Pre-incubate at 37°C for 5 minutes.

-

Add the this compound stock solution to the desired final concentration.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking over a time course.

-

Terminate the reaction at each time point with a termination solution.

-

Include control incubations: without NADPH (to assess non-CYP mediated metabolism) and heat-inactivated microsomes.

-

Process and analyze the samples as described for the S9 assay.

Mandatory Visualizations

Caption: Proposed metabolic pathways of this compound in the liver.

Caption: Experimental workflow for in vitro metabolism studies.

References

Application Notes and Protocols for Assessing Propetamphos Toxicity in Fish

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propetamphos is an organophosphate insecticide and acaricide used in public health and veterinary applications to control a variety of pests, including cockroaches, flies, mosquitoes, and ticks.[1][2] As with other organophosphates, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] The potential for environmental contamination necessitates a thorough understanding of its ecotoxicological effects, particularly on non-target aquatic organisms like fish. This compound is recognized as being highly toxic to fish.[1][3]